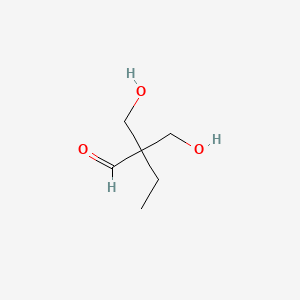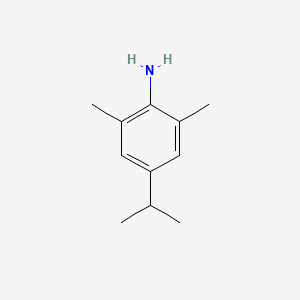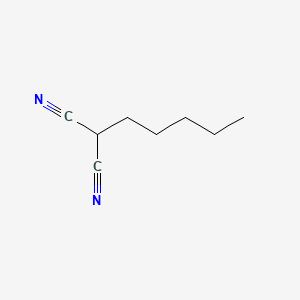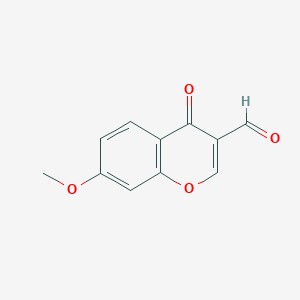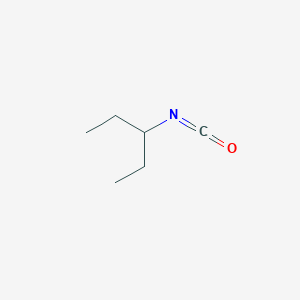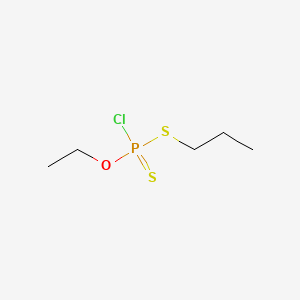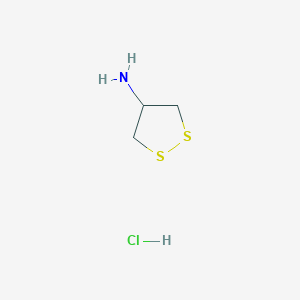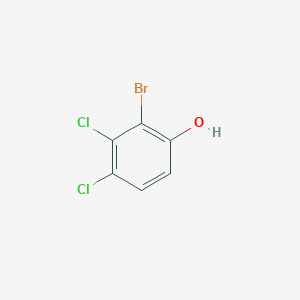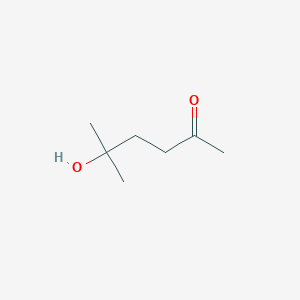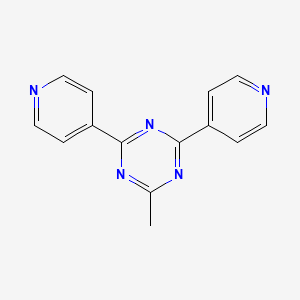
2-Methyl-4,6-di(pyridin-4-yl)-1,3,5-triazine
Descripción general
Descripción
2-Methyl-4,6-di(pyridin-4-yl)-1,3,5-triazine, also known as MDPIT, is a heterocyclic compound that has been extensively studied in the field of medicinal chemistry due to its potential pharmacological activities. MDPIT is a member of the triazine family, which is known for its diverse range of biological activities, including antitumor, antiviral, and antibacterial properties.
Aplicaciones Científicas De Investigación
Drug Delivery Applications
- The compound's derivatives have been explored for drug delivery, particularly in cancer treatment. Research demonstrates the potential of 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine (a related compound) in forming host-guest compounds that encapsulate biologically relevant structures. These structures have shown more cytotoxicity against human ovarian A2780 cancer cells than the empty cage itself, indicating their potential in targeted cancer therapy (Mattsson et al., 2010).
Synthesis of Novel Derivatives
- The compound has been used in synthesizing novel derivatives like (2-oxo-1,2-dihydropyridin-3-yl)-1,3,5-triazine derivatives. These derivatives were obtained unexpectedly via a sequential aza-Wittig/cycloaddition/ring-transformation mechanism. This synthesis process highlights the compound's versatility in chemical reactions and its potential in generating new chemical entities (Okawa et al., 1997).
Extraction and Complexation Studies
- Studies have shown that derivatives of 2-Methyl-4,6-di(pyridin-4-yl)-1,3,5-triazine are effective in extracting certain metal ions, such as americium and europium, from acidic solutions. This indicates its potential use in the field of nuclear waste management and recycling of rare earth elements (Drew et al., 2004).
Organic Light-Emitting Diodes (OLEDs)
- The compound's derivatives have been used in the development of thermally activated delayed fluorescence (TADF) emitters for OLEDs. The study showed that the pyridine-substituted triazine acceptor exhibited high efficiency and low roll-off in OLEDs, suggesting its application in improving OLED technology (Zhang et al., 2020).
Selective Extraction of Metal Ions
- Certain derivatives have been found to selectively extract americium over europium from acidic solutions, providing high separation factors. This property is significant in the field of selective metal ion separation and purification processes (Kolarik et al., 1999).
Hydrogen-Bonded Crystals Engineering
- Derivatives of the compound have been used in the engineering of hydrogen-bonded crystals. These compounds, like 6-(Pyridin-2-yl)-1,3,5-triazine-2,4-diamine, are designed to react with metals to generate structures held together by multiple coordinative interactions and hydrogen bonds, which is important in crystal engineering (Duong et al., 2011).
Propiedades
IUPAC Name |
2-methyl-4,6-dipyridin-4-yl-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5/c1-10-17-13(11-2-6-15-7-3-11)19-14(18-10)12-4-8-16-9-5-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOABUEIOMFJXKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)C2=CC=NC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40483535 | |
| Record name | 2-Methyl-4,6-di(pyridin-4-yl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40483535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4,6-di(pyridin-4-yl)-1,3,5-triazine | |
CAS RN |
42518-09-2 | |
| Record name | 2-Methyl-4,6-di(pyridin-4-yl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40483535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



